![molecular formula C26H16FN3O B2476068 (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine CAS No. 313233-28-2](/img/structure/B2476068.png)
(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is a complex organic compound that features a unique structure combining benzodiazole, fluorophenyl, and benzochromenimine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazole and benzochromenimine cores, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include palladium catalysts, halogenated precursors, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its fluorescent properties make it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound shows potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Shares the benzoic acid core but differs in its functional groups and overall structure.
tert-Butyl carbamate: Contains a carbamate group, making it structurally distinct but functionally similar in some reactions.
Uniqueness
(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is unique due to its combination of benzodiazole, fluorophenyl, and benzochromenimine moieties. This unique structure imparts specific electronic and steric properties, making it valuable in various applications.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16FN3O/c27-17-10-12-18(13-11-17)28-26-21(25-29-22-7-3-4-8-23(22)30-25)15-20-19-6-2-1-5-16(19)9-14-24(20)31-26/h1-15H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOWGTXPBRVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)F)O3)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)

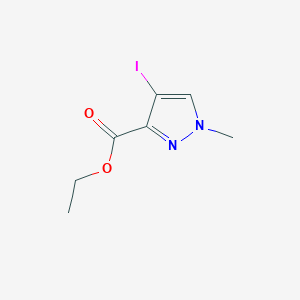
![(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one](/img/structure/B2475991.png)
![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)
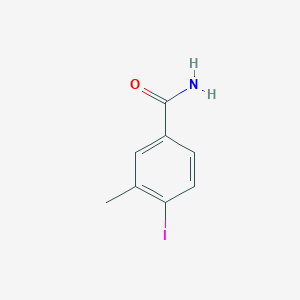

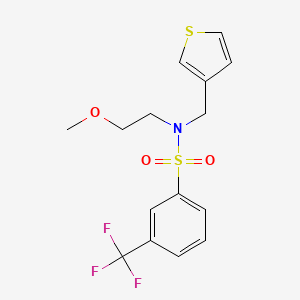
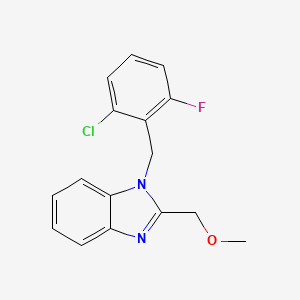
![3-allyl-8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476002.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)
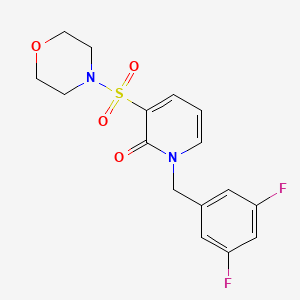
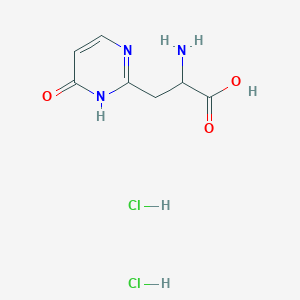
![6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide](/img/structure/B2476007.png)
